molecular formula C16H16O3 B142457 Benzyl Benzyloxyacetate CAS No. 30379-54-5

Benzyl Benzyloxyacetate

Cat. No. B142457
CAS RN: 30379-54-5
M. Wt: 256.3 g/mol
InChI Key: KCPVWBOETWMIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl benzyloxyacetate is not directly mentioned in the provided papers, but it is related to the fragrance ingredient benzyl acetate, which is part of the aryl alkyl alcohol simple acid esters (AAASAE) group. These compounds are typically used in the fragrance industry and are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid .

Synthesis Analysis

The synthesis of benzyl benzyloxyacetate-like compounds involves various catalytic and chemical processes. For instance, the synthesis of benzylic ethers, which are structurally related to benzyl benzyloxyacetate, can be achieved through the oxidation of benzylic C-H bonds using a chiral phosphine-catalyzed coupling of alkynoates and alcohols . Another method includes the mix-and-heat benzylation of alcohols using a stable pyridinium salt to convert alcohols into benzyl ethers . Additionally, the cross-coupling of benzylic acetates with arylboronic acids can transform benzylic alcohols to diarylmethanes, which is a related reaction .

Molecular Structure Analysis

While the molecular structure of benzyl benzyloxyacetate is not directly discussed, the structure of related compounds such as benzo[1,2-b:4,5-b']dichalcogenophenes has been characterized by single-crystal X-ray analysis, showing a completely planar molecular structure . The conformation of peptides with benzyloxy carbonyl groups has also been analyzed, revealing the presence of intramolecular hydrogen bonds and beta-turn conformations .

Chemical Reactions Analysis

Chemical reactions involving benzyl benzyloxyacetate-like compounds include the catalytic enantioselective carboligation of aromatic aldehydes with acetaldehyde derivatives, leading to products with high yields and enantiomeric excess . The Rh/Co relay catalyzed C-H functionalization/annulation is another reaction that constructs complex scaffolds with quaternary centers, which is relevant to the synthesis of benzyl benzyloxyacetate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl acetate, a related compound to benzyl benzyloxyacetate, include its role as a fragrance ingredient and its toxicological profile, which has been extensively studied. The data evaluated for benzyl acetate includes physical properties, acute toxicity, skin irritation, and other health-related effects . The physicochemical properties of structurally related compounds have been elucidated by cyclic voltammetry and UV-vis spectra, providing insights into their electrochemical and optical characteristics .

Scientific Research Applications

1. Chemical Synthesis and Safer Alternatives

Benzyl benzyloxyacetate is integral in the field of chemical synthesis. An efficient method for preparing benzyloxyacetic acids, of which benzyl benzyloxyacetate is a derivative, involves the reaction of chloroacetic acid with benzyl alcohol. This method, described by Linn et al. (2008), provides a safer alternative to using pyrophoric bases like sodium hydride, thus enhancing safety in chemical synthesis processes (Linn, Kuethe, Peng, & Yasuda, 2008).

2. Tissue Engineering and Biomedical Applications

Benzyl benzyloxyacetate derivatives, particularly in the form of esterified hyaluronic acid (HA), have found significant applications in tissue engineering and regenerative medicine. Abatangelo et al. (2020) discuss the role of HA derivatives in various medical fields, including ophthalmology, skin remodeling, and cancer therapy. The esterification of HA with benzyl alcohol, for example, allows the production of water-insoluble polymers useful in wound-covering and as scaffolds in tissue engineering (Abatangelo, Vindigni, Avruscio, Pandis, & Brun, 2020).

3. Analytical and Environmental Studies

In the environmental and analytical spheres, benzyl benzyloxyacetate derivatives like benzyl alcohol are investigated for their absorption kinetics and potential as local anesthetics (Wilson & Martin, 1999). Such studies contribute to understanding the environmental impact and human exposure levels of these compounds (Wilson & Martin, 1999).

Safety And Hazards

Benzyl Benzyloxyacetate warrants specific safety protocols. While it’s not classified as a severely hazardous compound, exposure to large amounts or prolonged exposure may cause skin and eye irritation . Adequate safety gear such as gloves, protective clothing, and eye protection are recommended when handling this compound .

Future Directions

While specific future directions for Benzyl Benzyloxyacetate are not mentioned in the search results, there are indications of ongoing research in the field of imidazole and benzimidazole-based drugs, which could potentially include Benzyl Benzyloxyacetate .

properties

IUPAC Name

benzyl 2-phenylmethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(19-12-15-9-5-2-6-10-15)13-18-11-14-7-3-1-4-8-14/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPVWBOETWMIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302773
Record name Benzyl Benzyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Benzyloxyacetate

CAS RN

30379-54-5
Record name NSC153413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl Benzyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzyl Benzyloxyacetate
Reactant of Route 2
Reactant of Route 2
Benzyl Benzyloxyacetate
Reactant of Route 3
Reactant of Route 3
Benzyl Benzyloxyacetate
Reactant of Route 4
Reactant of Route 4
Benzyl Benzyloxyacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzyl Benzyloxyacetate
Reactant of Route 6
Reactant of Route 6
Benzyl Benzyloxyacetate

Citations

For This Compound
13
Citations
JH Chesterfield, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1964 - pubs.rsc.org
… made from benzyl benzyloxyacetate by formylation followed by condensation with guanidine carbonate. The benzyl group could be removed by catalytic reduction6 or, more …
Number of citations: 11 pubs.rsc.org
IJ Kang, SI Hong, YJ Kim - Bulletin of the Korean Chemical Society, 1991 - koreascience.kr
… product of benzyl benzyloxyacetate was chromatographed on a silica gel column using ethyl acetate and n-hexane (1:1, v/v), To the purified product of benzyl benzyloxyacetate in 170 …
Number of citations: 6 koreascience.kr
JW Janetka - 1990 - ideals.illinois.edu
… The synthetic schemes always begin with a reaction of benzyl benzyloxyacetate (or methyl methoxyacetate), sodium, and ethyl formate (or methyl formate) to form an intermediate that …
Number of citations: 0 www.ideals.illinois.edu
SA Glover, SL Golding, A Goosen… - Journal of the Chemical …, 1983 - pubs.rsc.org
… benzyl benzyloxyacetate, when benzyloxyacetic acid (la) was irradiated in the presence of a filtered carbon … The reaction mixture was separated into benzyl benzyloxyacetate (0.1 g) and …
Number of citations: 9 pubs.rsc.org
T Toyoshima, M Fujihara, S Tamagaki - Journal of Oleo Science, 2002 - jstage.jst.go.jp
… Benzyl benzyloxyacetate. A suspension of sodium hydydride (60% in oil, 1.18 g, 30 mmol) in THF (20 mL) was added to benzyl alcohol (3g, 30 mmol) at 0C. To this solution was added …
Number of citations: 4 www.jstage.jst.go.jp
W Frick, T Krülle, RR Schmidt - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
… gel column [PE/ EtOAc (3: I)] and then purified by flash chromatography [PE/ EtOAc (5:1)]; yield 1.28 g (76%) of compound 9 (in addition, as a byproduct 0.1 g of benzyl benzyloxyacetate …
JH Chesterfield, JFW McOmie, MS Tute - Journal of the Chemical …, 1960 - pubs.rsc.org
EARLY work on the synthesis of derivatives of 5-hydroxypyrimidine has been summarised by Hull1 and by Davoll and Laney. 2 Hull prepared several 5-hydroxy-compounds by …
Number of citations: 28 pubs.rsc.org
WT Stimpson - 2008 - search.proquest.com
… In this approach, benzyl alcohol was treated with NaH and ethyl bromoacetate, and heated to 90 C to provide ethyl benzyloxyacetate 107 and benzyl benzyloxyacetate 108. This …
Number of citations: 2 search.proquest.com
JR Piper… - 1993 - apps.dtic.mil
… Transesterification accompanied the displacement of chloride to give benzyl benzyloxyacetate (S9b). Conversion of S9b to 5-benzyloxy-4(3H)-pyrimidinone (62b) was carried out as …
Number of citations: 2 apps.dtic.mil
CJ Sunderland, M Botta, S Aime… - Inorganic …, 2001 - ACS Publications
A previously unexplored class of heterocyclic bidentate chelating groups, 6-carboxamido-5,4-hydroxypyrimidinones (6-substituted-HOPYs), have been synthesized by two routes that …
Number of citations: 54 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.